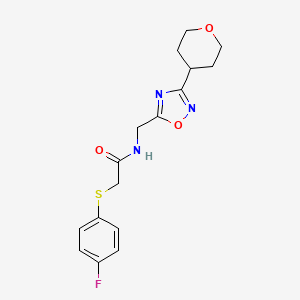
2-((4-fluorophenyl)thio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired yield, cost of starting materials, and other factors. Unfortunately, without more specific information, it’s difficult to propose a detailed synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the tetrahydro-2H-pyran-4-yl group suggest that this compound could have a rigid and planar structure, which could influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Synthetic Applications and Medicinal Chemistry
Research has focused on synthesizing novel compounds with specific structural features like fluorophenyl, oxadiazole, and acetamide for their potential medicinal properties. For example, Sunder and Maleraju (2013) explored the synthesis of acetamide derivatives with anti-inflammatory activity, highlighting the importance of structural modifications in enhancing biological activity (Sunder & Maleraju, 2013). Similarly, Faheem (2018) investigated heterocyclic derivatives of oxadiazole for their pharmacological potential, including toxicity assessment and tumor inhibition, demonstrating the diverse applications of these structural motifs in drug development (Faheem, 2018).
Anticancer and Antimicrobial Activities
Compounds containing fluorophenyl and oxadiazole units have been studied for their anticancer and antimicrobial properties. Hammam et al. (2005) synthesized fluoro-substituted compounds that exhibited anticancer activity against lung cancer cells at low concentrations, suggesting the potential therapeutic applications of such compounds (Hammam et al., 2005). Parikh and Joshi (2014) synthesized oxadiazole derivatives with antimicrobial properties, emphasizing the role of fluorine atoms in enhancing biological activity (Parikh & Joshi, 2014).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve exploring its synthetic routes, studying its physical and chemical properties, and investigating its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-12-1-3-13(4-2-12)24-10-14(21)18-9-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTBQKOYHWJCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

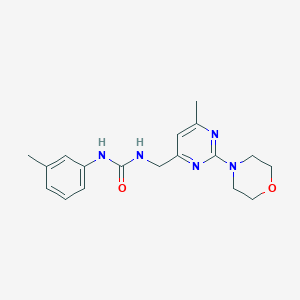
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide](/img/structure/B2470229.png)
![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)
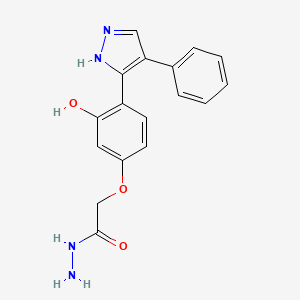

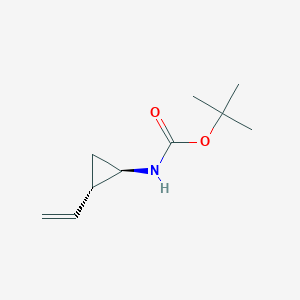
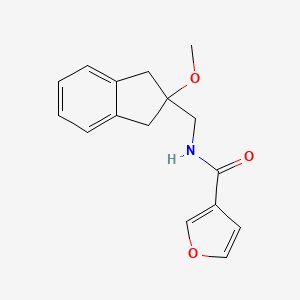
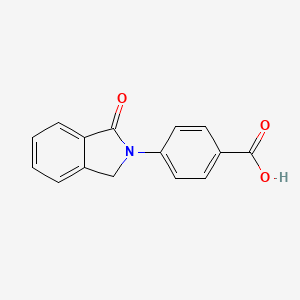

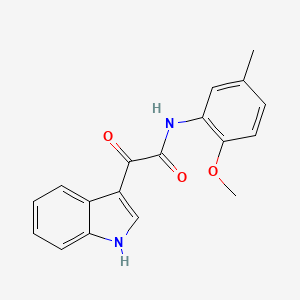
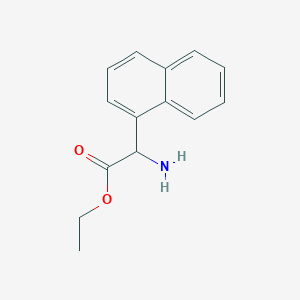
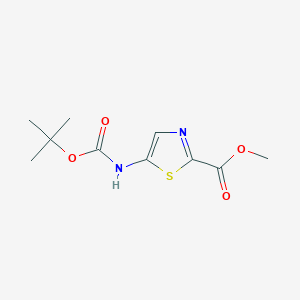
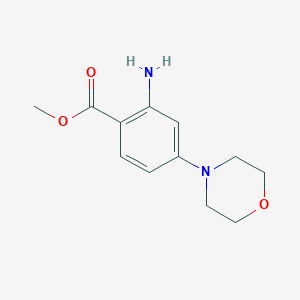
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B2470247.png)